[3-Methyl-4-(methylsulfanyl)phenyl]methanamine, with the molecular formula and a molecular weight of 167.27 g/mol, is a chemical compound notable for its potential applications in various scientific research fields. This compound features a phenyl ring substituted with both a methyl group and a methylsulfanyl group, along with a methanamine functional group, which contributes to its reactivity and utility in organic synthesis.
The synthesis of [3-Methyl-4-(methylsulfanyl)phenyl]methanamine can be approached through several methods, often involving nucleophilic substitution reactions or reductive amination techniques. One common method involves the reaction of 3-methyl-4-(methylsulfanyl)benzaldehyde with an amine in the presence of reducing agents to yield the desired amine product.
The molecular structure of [3-Methyl-4-(methylsulfanyl)phenyl]methanamine can be represented using various chemical notation systems:
InChI=1S/C9H13NS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6,10H2,1-2H3CC1=C(C=CC(=C1)CN)SCThis structure indicates a phenyl ring with specific substituents that influence its chemical properties and reactivity.
The compound has a melting point of approximately 118–120 °C and exhibits characteristic infrared absorption bands that can be analyzed using spectroscopic techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR).
[3-Methyl-4-(methylsulfanyl)phenyl]methanamine participates in various chemical reactions typical of amines and sulfides:
The reactions are often facilitated by catalysts or specific solvents that enhance yields and selectivity. For instance, using polar aprotic solvents can help solubilize reactants and improve reaction kinetics.
The mechanism by which [3-Methyl-4-(methylsulfanyl)phenyl]methanamine exerts its effects in biological systems is not fully elucidated but may involve interactions with specific receptors or enzymes due to its structural features.
Research indicates that compounds with similar structures may exhibit biological activity through modulation of neurotransmitter systems or enzyme inhibition, suggesting potential pharmacological applications.
[3-Methyl-4-(methylsulfanyl)phenyl]methanamine has potential applications in:
This compound represents a valuable tool in the field of synthetic chemistry and has implications for further research into its biological activities and potential therapeutic applications.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: